molecular formula C14H11NO5 B1682975 Tolcapone CAS No. 134308-13-7

Tolcapone

Numéro de catalogue B1682975
Numéro CAS: 134308-13-7
Poids moléculaire: 273.24 g/mol
Clé InChI: MIQPIUSUKVNLNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolcapone is a medication used in the management and treatment of Parkinson’s disease . It is a yellow, odorless, non-hygroscopic, crystalline compound . It is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) .


Synthesis Analysis

A convenient and efficient synthesis of tolcapone from commercial 4‐benzyloxy‐3‐methoxybenzaldehyde is presented . Grignard reaction of 4‐benzyloxy‐3‐methoxybenzaldehyde with p ‐tolylmagnesium bromide followed by Oppenauer oxidation of the hydroxyl functionality and subsequent O ‐debenzylation gave phenol .


Molecular Structure Analysis

Tolcapone is a catechol-O-methyltransferase (COMT) inhibitor . Crystal structures and biophysical analysis converge to demonstrate that tolcapone binds with high affinity and specificity to three unstable leptomeningeal TTR variants, stabilizing them and, consequently, inhibiting their aggregation .


Chemical Reactions Analysis

The main metabolic pathway of tolcapone is glucuronidation; the glucuronide conjugate is inactive . The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .


Physical And Chemical Properties Analysis

Tolcapone is a yellow, odorless, non-hygroscopic, crystalline compound . It is a drug that inhibits the enzyme catechol-O-methyl transferase (COMT) .

Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Tolcapone is an efficacious catechol-O-methyltransferase inhibitor for Parkinson’s disease (PD) . It is used as an adjunct to levodopa/carbidopa medication . The selective and reversible inhibition of COMT exploited by tolcapone leads to a reduction of the levodopa catabolism to 3-O-methyldopa, resulting in higher availability of dopamine into the brain . This improves motor fluctuations in PD patients, allowing a significant reduction of daily time spent in Off and total daily dose of levodopa .

Safety and Efficacy in PD

Safety issues have hampered the use of tolcapone in clinical practice . However, literature data showed the absence of relevant safety concerns of tolcapone when strict adherence to hepatic function monitoring is respected . Given its high efficacy on motor fluctuations, tolcapone is probably an underutilized tool in the therapeutic PD armamentarium .

Micro- and Nano-Systems for PD

Micro- and nano-systems have been developed for Tolcapone in Parkinson’s Disease . Two new controlled delivery systems of TC consisting of biodegradable PLGA 502 (poly (D,L-lactide-co-glycolide acid) microparticles (MPs) and nanoparticles (NPs) were developed and characterized . These systems controlled the release of TC for up to 30 days .

Hepatotoxicity Risk

Tolcapone is associated with a risk of hepatotoxicity . However, the risk is mitigated when strict adherence to hepatic function monitoring is respected .

TTR Stabilization

In 2020, the synthesis of 3-OMT and 3-deoxytolcapone as potential TTR stabilizers was reported . The lack of a free 3-hydroxy group would impede glucuronidation .

Familial Amyloid Polyneuropathy Treatment

Tolcapone has been studied for the treatment of familial amyloid polyneuropathy . It has been found to inhibit the aggregation of TTR variant A25T-TTR and WT-TTR .

Safety and Hazards

Tolcapone is associated with a risk of hepatotoxicity . In a systematic literature review, 0.9% of patients showed liver enzyme elevation >2 . Over 23 years, there were 7 cases of severe liver injury related to tolcapone, 3 of which were fatal . All fatal cases did not follow the guidelines for liver function monitoring .

Orientations Futures

Innovations in advanced therapies for PD include novel formulations of levodopa for continuous delivery via subcutaneous infusion as an alternative to surgical enteral tube placement . Given its high efficacy on motor fluctuations, tolcapone is probably an underutilized tool in the therapeutic PD armamentarium .

Mécanisme D'action

Target of Action

Tolcapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine .

Mode of Action

Tolcapone acts as a potent, selective, and reversible inhibitor of COMT . This results in an increase in plasma levodopa concentrations , leading to higher availability of dopamine in the brain .

Biochemical Pathways

Tolcapone’s inhibition of COMT leads to a reduction of the levodopa catabolism to 3-O-methyldopa . This affects the dopamine metabolic pathway, resulting in higher dopamine availability in the brain . A study also identified perturbations in tryptophan and phenylalanine metabolism (BH4 cycle), glycerophospholipid metabolism, energy metabolism, and aspartate metabolism in the brain following tolcapone dosing .

Pharmacokinetics

Tolcapone is quickly absorbed from the gut to about 85% . It has an absolute bioavailability of 65%, which is only slightly decreased when taken with food . The substance reaches highest blood plasma concentrations after about two hours . It is mainly metabolized in the liver, primarily through glucuronidation . The elimination half-life is 2–3 hours , and it is excreted via urine (60%) and feces (40%); only 0.5% is excreted in unmetabolized form .

Result of Action

The primary result of tolcapone’s action is the improvement of motor fluctuations in Parkinson’s disease patients . By increasing the bioavailability of levodopa, tolcapone allows a significant reduction of daily time spent in the Off state and total daily dose of levodopa . Most studies reported a significant improvement of quality of life and non-motor symptoms .

Action Environment

The efficacy and safety of tolcapone can be influenced by various environmental factors. For instance, the presence of liver diseases or increased liver enzymes can contraindicate the use of tolcapone . Strict adherence to hepatic function monitoring is essential to avoid relevant safety concerns . Furthermore, the co-administration of tolcapone with other drugs metabolized by COMT, such as carbidopa and benzerazide, can theoretically increase their levels .

Propriétés

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023685
Record name Tolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.69e-02 g/L
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome.
Record name Tolcapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tolcapone

CAS RN

134308-13-7
Record name Tolcapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134308-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolcapone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolcapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLCAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolcapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolcapone
Reactant of Route 2
Reactant of Route 2
Tolcapone
Reactant of Route 3
Reactant of Route 3
Tolcapone
Reactant of Route 4
Reactant of Route 4
Tolcapone
Reactant of Route 5
Reactant of Route 5
Tolcapone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tolcapone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.